molecular formula C22H41N3O6 B12569279 N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine CAS No. 591733-86-7

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine

Cat. No.: B12569279
CAS No.: 591733-86-7
M. Wt: 443.6 g/mol
InChI Key: UIOIKIGWDSZGNB-QAETUUGQSA-N
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Description

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is a synthetic peptide derivative commonly used in organic synthesis and peptide chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, which is often employed to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine typically involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is introduced to protect the amine groups of the amino acids. The synthesis can be carried out using various coupling reagents such as di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide . The reaction conditions often include the use of solvents like tetrahydrofuran or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine primarily involves its role as a protected intermediate in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionalities, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions to form peptides or other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective protection and deprotection, facilitating the synthesis of complex peptides and proteins .

Properties

CAS No.

591733-86-7

Molecular Formula

C22H41N3O6

Molecular Weight

443.6 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]butanoic acid

InChI

InChI=1S/C22H41N3O6/c1-10-14(6)17(19(27)24-16(13(4)5)20(28)29)25-18(26)15(11-12(2)3)23-21(30)31-22(7,8)9/h12-17H,10-11H2,1-9H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t14-,15-,16-,17-/m0/s1

InChI Key

UIOIKIGWDSZGNB-QAETUUGQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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